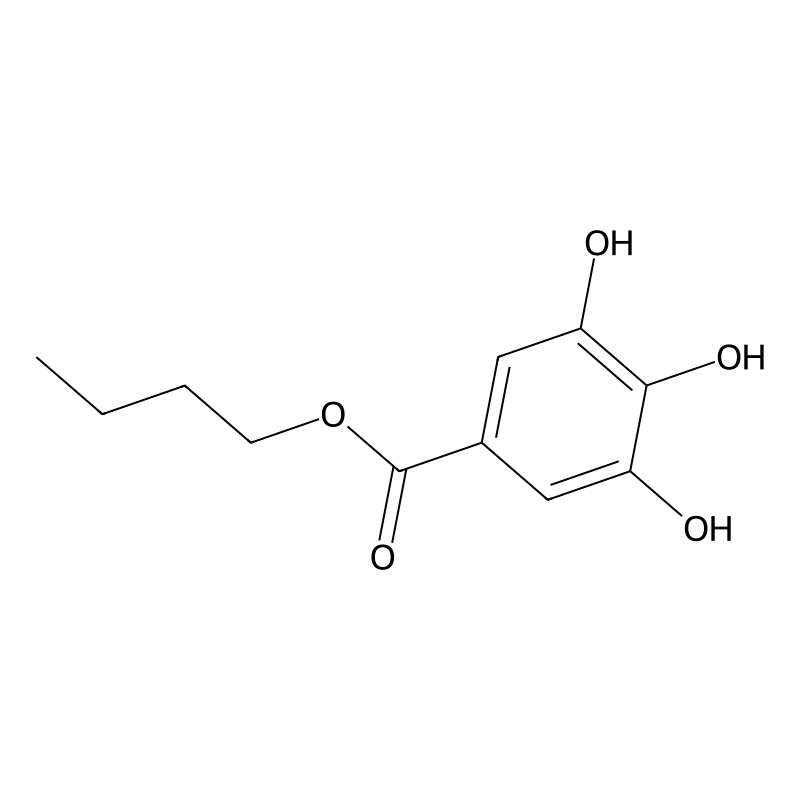

Butyl gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties

Butyl gallate, like other gallates, exhibits significant antioxidant activity. It scavenges free radicals, preventing them from damaging cells and contributing to various diseases. Studies have investigated its potential in:

- Protecting against oxidative stress: Butyl gallate has been shown to reduce oxidative stress in various models, including liver injury induced by chemicals and age-related oxidative stress in the brain [, ].

- Food preservation: Its antioxidant properties contribute to extending the shelf life of fats and oils by preventing oxidation and rancidity [].

Antibacterial Activity

Recent research suggests potential antibacterial properties of butyl gallate. Studies have explored its role in:

- Inhibiting bacterial growth: Butyl gallate has demonstrated antibacterial activity against various foodborne pathogens and bacteria associated with dental caries [, ].

- Disrupting biofilms: Research suggests it can disrupt the formation and development of bacterial biofilms, which are communities of bacteria resistant to antibiotics [].

Other Potential Applications

Butyl gallate is currently being investigated for its potential applications in various areas, including:

- Cancer research: Studies are exploring its potential antitumorigenic effects, although further research is needed to understand its mechanisms and efficacy [].

- Neurodegenerative diseases: Research suggests it may offer neuroprotective effects against diseases like Alzheimer's and Parkinson's, but further investigation is required [].

Butyl gallate is an organic compound with the chemical formula C₁₁H₁₄O₅. It is classified as an ester of gallic acid and butanol. This compound typically appears as a white to almost white crystalline powder and has a melting point ranging from 142.0 to 146.0 °C . Butyl gallate is primarily used as an antioxidant and preservative in food and cosmetic products, helping to prevent oxidative degradation.

The primary mechanism of action of butyl gallate is its antioxidant activity. The hydroxyl groups on the gallate moiety can donate hydrogen atoms to free radicals, terminating free radical chain reactions that can damage cells and tissues []. This property makes it a potential candidate for research on oxidative stress-related diseases.

- High doses: Consuming large amounts of butyl gallate can cause gastrointestinal problems like nausea, vomiting, and diarrhea.

- Skin irritation: Butyl gallate may cause skin irritation in some individuals.

- Genotoxicity: Some studies suggest that butyl gallate may have weak genotoxic properties, meaning it could potentially damage DNA. However, further research is needed to confirm these findings.

The synthesis of butyl gallate involves the esterification reaction between gallic acid and butanol. This reaction can be catalyzed using acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

The reaction typically occurs at elevated temperatures (100°C to 180°C) to facilitate the removal of water, thereby driving the reaction towards product formation .

The synthesis of butyl gallate can be achieved through various methods:

- Direct Esterification:

- Gallic acid and butanol are mixed in the presence of an acid catalyst.

- The mixture is heated to promote the reaction while removing water.

- Reflux Method:

- A reflux setup can be employed where gallic acid and butanol are heated together under reflux conditions.

- Water formed during the reaction is continuously removed.

- Solvent-Assisted Methods:

Butyl gallate is widely used in various industries due to its antioxidant properties:

- Food Industry: Acts as a preservative to extend shelf life by preventing rancidity.

- Cosmetics: Used in formulations to protect against oxidation.

- Pharmaceuticals: Serves as an excipient in drug formulations, enhancing stability.

Research on butyl gallate has focused on its interactions with other compounds, particularly its ability to form inclusion complexes with cyclodextrins, which can enhance solubility and stability . Additionally, studies have examined its cytotoxic effects when combined with other antioxidants, revealing potential risks at high doses .

Several compounds share structural similarities with butyl gallate, primarily due to their gallic acid derivatives. Here are some notable ones:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl Gallate | C₉H₁₂O₄ | Lower melting point; used in similar applications as a food preservative. |

| Octyl Gallate | C₁₅H₂₂O₄ | Higher hydrophobicity; often used in cosmetic formulations for enhanced stability. |

| Propyl Gallate | C₁₁H₁₄O₄ | Similar antioxidant properties; used in food preservation. |

Butyl gallate's unique positioning lies in its balance of efficacy as an antioxidant while being less hydrophobic than octyl gallate, making it suitable for various applications without compromising solubility .

Butyl gallate, a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), is primarily synthesized through esterification reactions between gallic acid and butanol [3]. The conventional esterification mechanism follows the Fischer esterification pathway, which involves the nucleophilic attack of the alcohol (butanol) on the electrophilic carbonyl carbon of gallic acid under acidic conditions [4]. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester product [3] [4].

The general reaction can be represented as:

Gallic acid + Butanol ⟶ Butyl gallate + Water

In conventional Fischer esterification, the reaction is typically conducted under reflux conditions for extended periods (18-20 hours) at temperatures ranging from 60-80°C [3]. The reaction requires an acid catalyst to protonate the carbonyl oxygen of gallic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of butanol [4] [6]. Water removal during the reaction is crucial for driving the equilibrium toward product formation, as esterification is a reversible process [3] [30].

Several factors influence the efficiency of conventional esterification mechanisms for butyl gallate synthesis:

- Reaction temperature: Higher temperatures generally accelerate the reaction rate but may lead to side reactions or degradation of reactants [4].

- Reaction time: Longer reaction times typically result in higher yields but may also increase energy consumption [3].

- Catalyst concentration: Higher catalyst concentrations can enhance reaction rates but may complicate product purification [4] [6].

- Molar ratio of reactants: An excess of butanol is often employed to drive the equilibrium toward product formation [30].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis represents a significant advancement in the preparation of butyl gallate, offering substantial reductions in reaction time compared to conventional heating methods [5]. This approach utilizes microwave radiation, which provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture [10] [11].

The microwave-assisted synthesis of butyl gallate typically involves the reaction of gallic acid with butanol in the presence of an acid catalyst under microwave irradiation [5]. The reaction proceeds much more rapidly than conventional methods, with completion times of 6-10 minutes compared to the 18-20 hours required for traditional heating approaches [5] [10].

A notable example of microwave-assisted synthesis of butyl gallate was reported by Shi et al., who achieved nearly quantitative yields in 6-10 minutes using microwave irradiation [5]. Similarly, research conducted by Yang demonstrated that under microwave irradiation, the conversion rate of gallic acid to butyl gallate reached 90% within just 35 minutes [10].

The advantages of microwave-assisted synthesis for butyl gallate production include:

- Dramatically reduced reaction times (minutes versus hours) [5] [10].

- Higher yields and improved product purity [5].

- Lower energy consumption due to shorter reaction times [10].

- Potential for continuous flow processing [11].

The mechanism of microwave-assisted esterification follows the same general pathway as conventional Fischer esterification but proceeds more rapidly due to the efficient energy transfer and localized superheating effects characteristic of microwave heating [5] [10]. This approach represents a more efficient and environmentally friendly alternative to traditional synthesis methods for butyl gallate [5] [11].

Catalyst Selection and Optimization

The selection and optimization of catalysts play a crucial role in the efficient synthesis of butyl gallate [4] [6]. Various catalysts have been employed to facilitate the esterification reaction between gallic acid and butanol, with each offering distinct advantages and limitations [3] [4].

p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid (PTSA) has emerged as a highly effective catalyst for the synthesis of butyl gallate [9] [12]. As a strong organic acid with a pKa comparable to sulfuric acid, PTSA efficiently catalyzes the esterification reaction while offering several advantages over inorganic acids [12] [14].

The catalytic mechanism of PTSA in butyl gallate synthesis involves the protonation of the carbonyl oxygen of gallic acid, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by butanol [12] [14]. PTSA is particularly effective due to its high acidity, good solubility in organic solvents, and relatively low corrosiveness compared to mineral acids [14].

Research by Jiang and Xu demonstrated the effectiveness of PTSA in the synthesis of iso-butyl gallate under microwave irradiation [9]. Their optimized conditions included a molar ratio of gallic acid to iso-butyl alcohol of 1:17 and a molar ratio of gallic acid to PTSA of 1:0.05, resulting in an average yield of 86.3% [9].

The advantages of PTSA as a catalyst for butyl gallate synthesis include:

- High catalytic activity due to strong acidity [12] [14].

- Good solubility in organic reaction media [14].

- Less corrosive than mineral acids, reducing equipment damage [12].

- Relatively easy separation from the reaction mixture [14].

- Compatibility with both conventional heating and microwave irradiation [9] [12].

However, challenges associated with PTSA catalysis include the potential formation of colored impurities and the need for neutralization and removal of the catalyst during purification [16].

Sulfuric Acid Catalysis

Sulfuric acid remains one of the most widely used catalysts for the synthesis of butyl gallate due to its high acidity, availability, and cost-effectiveness [3] [4]. As a strong mineral acid, sulfuric acid efficiently catalyzes the esterification reaction between gallic acid and butanol [3] [13].

The catalytic mechanism of sulfuric acid in butyl gallate synthesis involves the protonation of the carbonyl oxygen of gallic acid, making the carbonyl carbon more susceptible to nucleophilic attack by butanol [3] [4]. The reaction typically proceeds under reflux conditions for extended periods (18-20 hours) at temperatures ranging from 60-80°C [3].

Research findings indicate that sulfuric acid catalysis can achieve high yields of butyl gallate under optimized conditions [4] [30]. For instance, a study on the synthesis of alkyl gallates reported yields of 63.8% for butyl gallate using sulfuric acid as a catalyst in a water-free system [4].

The advantages of sulfuric acid as a catalyst for butyl gallate synthesis include:

- High catalytic activity due to strong acidity [3] [4].

- Wide availability and low cost [13].

- Well-established reaction protocols [3] [30].

However, sulfuric acid catalysis also presents several challenges:

- Corrosiveness, leading to potential equipment damage [13].

- Difficulty in handling and safety concerns [13].

- Environmental issues associated with waste disposal [13] [26].

- Potential side reactions, including sulfonation of aromatic rings [13].

Despite these challenges, sulfuric acid remains a common catalyst for industrial-scale production of butyl gallate due to its effectiveness and economic advantages [30].

Novel Catalytic Systems

Recent advances in catalytic systems have led to the development of novel approaches for butyl gallate synthesis that offer improved efficiency, selectivity, and environmental compatibility [17] [26]. These innovative catalytic systems represent significant progress beyond traditional acid catalysts [17] [27].

One notable advancement is the use of heterogeneous acid catalysts, such as phosphotungstic acid supported on activated carbon (TPA/AC) [10]. This catalyst system offers the advantages of easy separation, recyclability, and reduced environmental impact compared to homogeneous acid catalysts [10]. Research has shown that TPA/AC catalysts can achieve high conversion rates and selectivity in the synthesis of butyl gallate [10].

Enzymatic catalysis represents another promising approach for butyl gallate synthesis [4] [17]. Lipase-catalyzed esterification offers mild reaction conditions, high selectivity, and reduced environmental impact [4]. A study by Arsianti et al. demonstrated the successful synthesis of butyl gallate using enzymatic catalysis with high purity (96-98%) [19].

Ionic liquids have also emerged as effective catalysts or reaction media for butyl gallate synthesis [11] [26]. These systems offer advantages such as low volatility, high thermal stability, and potential for catalyst immobilization [11] [26].

The advantages of novel catalytic systems for butyl gallate synthesis include:

- Improved selectivity and reduced side reactions [17] [26].

- Enhanced recyclability and catalyst recovery [10] [17].

- Milder reaction conditions and reduced energy consumption [4] [17].

- Reduced environmental impact compared to traditional acid catalysts [10] [26].

However, challenges associated with novel catalytic systems include higher costs, potential scalability issues, and the need for specialized equipment or expertise [17] [26].

Green Chemistry Approaches

The synthesis of butyl gallate has increasingly incorporated green chemistry principles to minimize environmental impact while maintaining or improving efficiency and product quality [17] [26]. These approaches focus on reducing waste, energy consumption, and the use of hazardous substances in the production process [26] [27].

One significant green chemistry approach involves the use of biocatalysts, particularly lipases, for the esterification of gallic acid with butanol [4] [17]. Lipase-catalyzed reactions offer several advantages, including mild reaction conditions (typically 30-60°C), high selectivity, and reduced waste generation [4]. Research has demonstrated successful lipase-catalyzed synthesis of butyl gallate with yields of 63.8% using immobilized lipase from Bacillus licheniformis [4].

Another green approach involves the valorization of renewable resources for butyl gallate production [17]. For instance, research by Panjwani Center for Molecular Medicine demonstrated the synthesis of butyl gallate from naturally occurring gallic acid extracted from plant sources [3]. Similarly, studies have explored the use of lignin-derived components as precursors for gallate production through integrated biocatalytic processes [17].

The use of alternative reaction media represents another green chemistry strategy for butyl gallate synthesis [18] [26]. Solvent-free or water-based reaction systems reduce the environmental impact associated with organic solvents [18] [26]. For example, research has demonstrated the successful synthesis of butyl gallate in solvent-free conditions using heterogeneous catalysts [18].

Process intensification techniques, such as microwave-assisted synthesis, also contribute to greener butyl gallate production by reducing energy consumption and reaction times [5] [10]. As previously discussed, microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [5] [10].

The advantages of green chemistry approaches for butyl gallate synthesis include:

- Reduced environmental impact through minimized waste generation [17] [26].

- Lower energy consumption due to milder reaction conditions and shorter reaction times [4] [5].

- Reduced use of hazardous substances and solvents [18] [26].

- Potential for utilizing renewable resources as starting materials [17].

Comparative Analysis of Synthetic Routes

Various synthetic routes for butyl gallate production exhibit distinct advantages and limitations in terms of efficiency, yield, purity, and environmental impact [3] [4] [5]. A comprehensive comparison of these methods provides valuable insights for selecting the most appropriate approach for specific applications and scale requirements [4] [5] [10].

Table 1: Comparative Analysis of Synthetic Routes for Butyl Gallate

| Synthetic Route | Reaction Time | Yield (%) | Catalyst | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Fischer Esterification | 18-20 hours | 63.8-75 | Sulfuric acid | 60-80 | Well-established, scalable | Long reaction time, corrosive catalyst [3] [4] |

| Microwave-Assisted Synthesis | 6-35 minutes | 86-90 | p-Toluenesulfonic acid | Variable (microwave power dependent) | Very short reaction time, high yield | Specialized equipment required [5] [10] |

| Steglich Esterification | 20 hours | 60-75 | DCC/DMAP | 0-25 | Mild conditions, high selectivity | Expensive reagents, difficult purification [6] |

| Lipase-Catalyzed Synthesis | 10 hours | 63.8 | Immobilized lipase | 55 | Mild conditions, environmentally friendly | Longer reaction time, enzyme cost [4] |

| Acid Chloride Method | 2-3 hours | 65-75 | Pyridine | 25-30 | Shorter reaction time, high yield | Requires protection of hydroxyl groups [6] |

The conventional Fischer esterification using sulfuric acid as a catalyst remains the most widely employed method for industrial-scale production of butyl gallate due to its established protocols and economic advantages [3] [4]. However, this approach suffers from long reaction times, high energy consumption, and environmental concerns associated with the use of strong mineral acids [3] [4] [26].

Microwave-assisted synthesis represents a significant advancement, offering dramatically reduced reaction times (minutes versus hours) and higher yields [5] [10]. Research by Shi et al. demonstrated nearly quantitative yields in 6-10 minutes using microwave irradiation [5]. Similarly, Yang reported a 90% conversion rate within 35 minutes under microwave conditions [10]. Despite these advantages, microwave-assisted synthesis requires specialized equipment and may present challenges for large-scale production [5] [10].

Enzymatic catalysis offers a greener alternative with mild reaction conditions and high selectivity [4]. However, this approach typically results in longer reaction times and higher costs compared to acid-catalyzed methods [4]. The choice between these synthetic routes ultimately depends on specific requirements regarding scale, equipment availability, environmental considerations, and economic constraints [4] [5] [10].

Purification and Isolation Strategies

The purification and isolation of butyl gallate from reaction mixtures are critical steps that significantly influence the final product quality and overall process efficiency [3] [28]. Various strategies have been developed to achieve high-purity butyl gallate while minimizing waste generation and resource consumption [28] [29] [30].

Column chromatography represents one of the most effective methods for purifying butyl gallate [28] [29]. Silica gel column chromatography using appropriate solvent systems can achieve high purity levels [28]. For instance, research by Alkyl Gallates demonstrated successful purification of butyl gallate using silica gel column chromatography with a 98:2 (volume/volume) chloroform-methanol elution system [28]. This approach effectively separates butyl gallate from unreacted starting materials and potential by-products [28] [29].

Recrystallization techniques offer another effective purification strategy for butyl gallate [30]. Various solvents have been employed for recrystallization, including chlorobenzene, alcohols, toluene, and water-alcohol mixtures [30]. Research has shown that recrystallization can increase butyl gallate purity from 60-80% in crude products to over 95% in the final product [30]. The choice of recrystallization solvent depends on the specific impurities present and the desired purity level [30].

Liquid-liquid extraction is commonly employed as a preliminary purification step for butyl gallate [3] [30]. This approach typically involves neutralizing the reaction mixture with aqueous alkali, separating the organic phase containing butyl gallate, and washing with water to remove water-soluble impurities [3] [30]. For water-soluble alcohols like methanol and ethanol, the alcohol is first distilled off, and the ester phase is then taken up in a water-insoluble organic solvent for further purification [30].

High-performance liquid chromatography (HPLC) provides a powerful tool for both analytical characterization and preparative purification of butyl gallate [21] [23]. Research by Christinawaty et al. demonstrated successful HPLC purification of alkyl gallates, including butyl gallate, using a C18 column with a mobile phase consisting of acetic acid in acetonitrile and acetic acid in water [21]. This approach achieved high purity levels with good recovery rates [21].

The selection of appropriate purification and isolation strategies depends on several factors, including:

- The scale of production (laboratory versus industrial) [28] [30].

- The nature and concentration of impurities present [21] [30].

- The required purity level for the intended application [21] [28].

- Economic considerations and available equipment [28] [30].

Process Optimization and Parameter Effects

The optimization of process parameters is essential for maximizing yield, purity, and efficiency in butyl gallate synthesis [3] [4] [10]. Various parameters significantly influence the reaction outcome, and their systematic optimization can lead to substantial improvements in process performance [9] [10] [30].

Reaction temperature represents a critical parameter in butyl gallate synthesis [3] [4]. Higher temperatures generally accelerate the reaction rate but may also promote side reactions or degradation of reactants [3] [4]. Research has shown that optimal temperature ranges vary depending on the synthetic route: 60-80°C for conventional Fischer esterification [3], 55°C for lipase-catalyzed synthesis [4], and variable temperatures (power-dependent) for microwave-assisted synthesis [5] [10].

Reaction time significantly affects both yield and energy consumption in butyl gallate production [3] [4] [5]. Conventional methods typically require 18-20 hours [3], while microwave-assisted approaches can reduce this to 6-35 minutes [5] [10]. The optimization of reaction time involves balancing maximum conversion with practical considerations such as energy usage and equipment availability [3] [5].

The molar ratio of reactants plays a crucial role in driving the equilibrium toward product formation [3] [9] [30]. Research by Jiang and Xu demonstrated that a molar ratio of gallic acid to iso-butyl alcohol of 1:17 resulted in optimal yields (86.3%) for microwave-assisted synthesis [9]. Similarly, studies on conventional esterification have shown that an excess of butanol (up to 30-fold molar excess) can significantly improve yields [30].

Catalyst concentration represents another important parameter for optimization [3] [9]. Higher catalyst concentrations generally accelerate the reaction but may complicate product purification [3] [9]. Research has shown that a molar ratio of gallic acid to p-toluenesulfonic acid of 1:0.05 provides optimal results for microwave-assisted synthesis [9].

Water removal strategies significantly impact the efficiency of butyl gallate synthesis, as esterification is a reversible reaction with water as a by-product [3] [30]. Continuous removal of water through azeotropic distillation or the use of molecular sieves can drive the equilibrium toward product formation [3] [4] [30].

Stirring rate and mixing efficiency affect mass transfer and reaction homogeneity, particularly in heterogeneous reaction systems [4] [10]. Optimal stirring conditions ensure uniform temperature distribution and efficient contact between reactants and catalysts [4] [10].

The systematic optimization of these parameters through experimental design approaches, such as response surface methodology, can lead to significant improvements in butyl gallate synthesis [10]. For instance, research on microwave-assisted synthesis demonstrated that optimized conditions could increase yields from approximately 60% to over 90% [5] [10].

Table 2: Effects of Key Process Parameters on Butyl Gallate Synthesis

| Parameter | Effect on Yield | Effect on Reaction Rate | Effect on Purity | Optimal Range/Value |

|---|---|---|---|---|

| Temperature | Moderate to high impact | High impact | Moderate impact | 60-80°C (conventional), 55°C (enzymatic) [3] [4] |

| Reaction Time | High impact | Not applicable | Moderate impact | 18-20h (conventional), 6-35min (microwave) [3] [5] |

| Molar Ratio (Gallic acid:Butanol) | High impact | Low impact | Low impact | 1:17 to 1:30 [9] [30] |

| Catalyst Concentration | Moderate impact | High impact | Moderate impact | 1:0.05 to 1:0.1 (gallic acid:catalyst) [9] |

| Water Removal | High impact | Moderate impact | Low impact | Continuous removal preferred [3] [30] |

| Stirring Rate | Low to moderate impact | Moderate impact | Low impact | System-dependent [4] [10] |

Butyl gallate exhibits a distinctive structure-activity relationship profile that positions it as an optimal member of the alkyl gallate family. Comprehensive studies have revealed that the four-carbon alkyl chain length provides an ideal balance between hydrophilic and lipophilic properties, resulting in enhanced biological activities compared to shorter or longer chain analogs [1] [2] [3].

The structure-activity relationship analysis demonstrates that butyl gallate's antioxidant activity follows a parabolic relationship with alkyl chain length, known as the "cutoff" theory. This relationship shows an initial functional improvement proportional to the alkyl chain length until reaching a critical number of carbons, after which functionality decreases [1]. Butyl gallate, with its four-carbon chain, falls within the optimal range for antioxidant activity, exhibiting superior radical scavenging capacity compared to gallic acid and longer chain gallates [1] [3].

Electrochemical studies have quantitatively assessed the electron-donating ability of gallates, revealing that the intensity of gallate radicals follows the sequence: gallic acid ≥ isopropyl gallate > propyl gallate > isobutyl gallate > butyl gallate > isopentyl gallate > pentyl gallate [3]. This ranking correlates with the compounds' ability to donate electrons to free radicals, with butyl gallate maintaining significant electron-donating capacity while providing enhanced stability through its alkyl chain modification [3].

The antimicrobial structure-activity relationships show that butyl gallate demonstrates enhanced antibacterial properties compared to gallic acid and shorter chain esters. Studies reveal that alkyl gallates with intermediate chain lengths (C4-C8) provide optimal polarity to guarantee the water solubility required for enzyme interaction while maintaining sufficient lipophilicity for membrane penetration [1] [4]. Butyl gallate's four-carbon chain length positions it at the beginning of this optimal range, contributing to its broad-spectrum antimicrobial efficacy [4].

Molecular Docking Analyses

Molecular docking studies have provided crucial insights into butyl gallate's binding interactions with various biological targets. In silico screening against the SARS-CoV-2 main protease revealed that butyl gallate exhibits a docking score of -44.8 kcal/mol, demonstrating significant binding affinity compared to gallic acid (-38.31 kcal/mol) [2]. The compound forms multiple hydrogen bonding interactions with key amino acid residues including serine 144, glycine 143, and cysteine 145 in the active binding site [2].

Docking analyses reveal that butyl gallate's binding affinity increases progressively with alkyl chain length within the gallate series, with the compound showing superior binding compared to shorter chain analogs but lower affinity than longer chain gallates such as octyl gallate (-60.22 kcal/mol) [2]. This trend reflects the importance of hydrophobic interactions in stabilizing protein-ligand complexes while maintaining appropriate molecular size for optimal binding pocket accommodation [2].

The molecular docking studies with breast cancer-related proteins demonstrate butyl gallate's versatility as a bioactive compound. Against protein targets including JUN, AKT1, CASP3, and CASP7, butyl gallate consistently shows binding affinities in the micromolar range, with dissociation constants ranging from 15 to 45 µM [5]. These binding studies reveal that the compound can interact with multiple therapeutic targets through hydrogen bonding and hydrophobic interactions [5].

Specific docking analyses with mitochondrial alternative oxidase show that butyl gallate binds reversibly with a dissociation constant of approximately 1 µM, which correlates closely with its observed inhibition constant for the alternative electron transport pathway [6] [7]. The binding site analysis reveals that butyl gallate interacts with specific amino acid residues in the enzyme's active site, demonstrating high specificity for this target [6].

Computational Modeling of Butyl Gallate Interactions

Density functional theory (DFT) calculations have been extensively employed to model butyl gallate's molecular interactions and electronic properties. B3LYP functional with 6-31G(d,p) basis sets reveals that butyl gallate adopts a planar conformation with the gallic acid moiety and an extended trans-zigzag butyl ester group [8] [9]. The computational models demonstrate that this molecular geometry optimizes intermolecular interactions through hydrogen bonding and π-π stacking [8].

Crystal structure analysis combined with computational modeling shows that butyl gallate forms two intramolecular hydrogen bonds between hydroxyl groups, contributing to molecular stability [10]. The crystal structure reveals that the compound exists as a dihydrate (C11H14O5·2H2O) with the molecule essentially adopting a planar conformation [10]. This structural arrangement facilitates optimal intermolecular interactions through stacking between gallate head groups and hydrophobic interactions between alkyl chains [10].

Polarizable continuum model (PCM) calculations have been employed to assess butyl gallate's behavior in different solvent environments. These computational studies reveal that the compound's electronic properties and binding affinities are significantly influenced by solvent polarity, with aqueous environments promoting the formation of hydrogen bonds with target molecules [11]. The calculations demonstrate that butyl gallate's amphiphilic nature allows it to function effectively in both hydrophilic and lipophilic environments [11].

Quantum chemical calculations using DFT methods have determined key molecular descriptors for butyl gallate, including HOMO and LUMO energies, polarizability, and atomic charges [4]. These computational parameters are essential for understanding the compound's reactivity and interaction mechanisms with biological targets. The calculated electronic properties demonstrate that butyl gallate possesses optimal electron-donating capabilities while maintaining sufficient molecular stability for biological applications [4].

Computational modeling of butyl gallate's interaction with phospholipid membranes reveals that the compound can insert into lipid bilayers through its hydrophobic alkyl chain while maintaining interactions with polar head groups through its hydroxyl functionalities [12]. These models explain the compound's ability to modulate membrane properties and facilitate controlled release from lipid-based delivery systems [12].

Structure-Based Design Principles

The structural analysis of butyl gallate has established key design principles for optimizing gallate ester bioactivity. The four-carbon alkyl chain length represents a critical balance point that maximizes both antioxidant and antimicrobial activities while maintaining appropriate solubility and bioavailability characteristics [1] [2]. This chain length provides sufficient hydrophobicity to enhance membrane penetration without compromising water solubility required for enzyme interactions [1].

Structure-based design principles derived from butyl gallate studies emphasize the importance of maintaining the trihydroxyl substitution pattern on the benzene ring. The 3,4,5-trihydroxybenzoic acid core provides optimal electron-donating capability through the para-hydroxyl group, which serves as the primary site for radical scavenging activity [1] [3]. The meta-positioned hydroxyl groups contribute additional stabilization through resonance effects and hydrogen bonding interactions [3].

The ester linkage in butyl gallate serves multiple functional roles beyond simple alkyl chain attachment. This linkage provides metabolic stability in gastric environments while allowing controlled hydrolysis by specific enzymes such as lipases and esterases [13]. The ester bond's positioning enables the compound to function as a prodrug, releasing active gallic acid upon enzymatic cleavage in target tissues [13].

Design principles derived from computational studies indicate that butyl gallate's molecular flexibility allows adaptive binding to diverse biological targets. The compound's ability to adopt different conformations while maintaining its core pharmacophore enables interaction with multiple enzyme active sites and binding pockets [5]. This conformational flexibility contributes to the compound's broad spectrum of biological activities [5].

The amphiphilic nature of butyl gallate, resulting from its polar hydroxyl groups and nonpolar alkyl chain, provides unique advantages for pharmaceutical applications. This dual character enables the compound to cross biological membranes while maintaining interactions with hydrophilic targets [12]. Structure-based design principles emphasize that this amphiphilic balance is crucial for optimizing bioavailability and therapeutic efficacy [12].

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant